molecular formula C5H11NS B13467838 (R)-Piperidine-3-thiol

(R)-Piperidine-3-thiol

Cat. No.: B13467838
M. Wt: 117.22 g/mol
InChI Key: CJZCQFMMGIXMNU-RXMQYKEDSA-N
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Description

®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.

    Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.

Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiourea, hydrogen sulfide.

Major Products:

    Disulfides: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Piperidines: Formed through nucleophilic substitution.

Scientific Research Applications

®-Piperidine-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.

    Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:

    Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.

    Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.

    Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

    Piperidine-3-thiol: The non-chiral version of the compound.

    Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.

    Thiopyridine: A sulfur-containing heterocycle with a different ring structure.

Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3R)-piperidine-3-thiol

InChI

InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1

InChI Key

CJZCQFMMGIXMNU-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CNC1)S

Canonical SMILES

C1CC(CNC1)S

Origin of Product

United States

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